N-[2-[(2,4-dichlorophenyl)methyl-methylsulfonylamino]ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(2,4-dichlorophenyl)methyl-methylsulfonylamino]ethyl]acetamide is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure comprises a dichlorophenyl group, a methylsulfonylamino group, and an acetamide group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2,4-dichlorophenyl)methyl-methylsulfonylamino]ethyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,4-dichlorobenzyl chloride: This intermediate is synthesized by chlorinating 2,4-dichlorotoluene.
Formation of 2,4-dichlorobenzyl methyl sulfone: The 2,4-dichlorobenzyl chloride is reacted with dimethyl sulfoxide (DMSO) under basic conditions to form the methyl sulfone derivative.
Amidation reaction: The 2,4-dichlorobenzyl methyl sulfone is then reacted with ethylenediamine to form the sulfonylamino intermediate.
Acetylation: Finally, the sulfonylamino intermediate is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2,4-dichlorophenyl)methyl-methylsulfonylamino]ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-[(2,4-dichlorophenyl)methyl-methylsulfonylamino]ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[(2,4-dichlorophenyl)methyl-methylsulfonylamino]ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonylamino group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the dichlorophenyl group may enhance the compound’s binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2,4-dichlorophenyl)ethyl]acetamide: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
N-[2-(2,4-dichlorophenyl)methylamino]ethyl]acetamide:
Uniqueness
N-[2-[(2,4-dichlorophenyl)methyl-methylsulfonylamino]ethyl]acetamide is unique due to the presence of both the dichlorophenyl and methylsulfonylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[2-[(2,4-dichlorophenyl)methyl-methylsulfonylamino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O3S/c1-9(17)15-5-6-16(20(2,18)19)8-10-3-4-11(13)7-12(10)14/h3-4,7H,5-6,8H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLJLIJMFYHGHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN(CC1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.